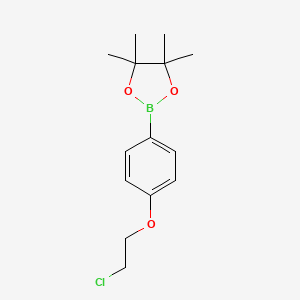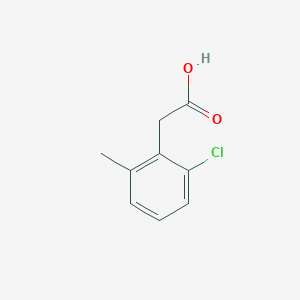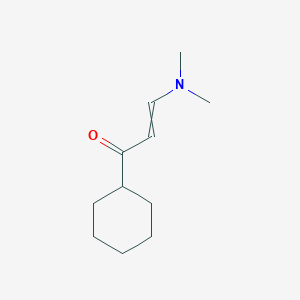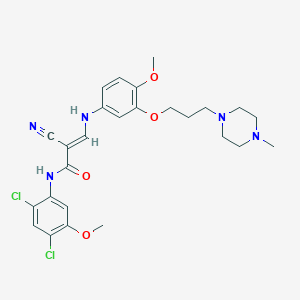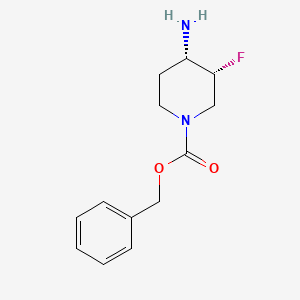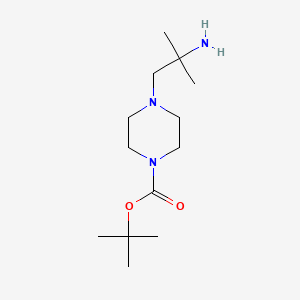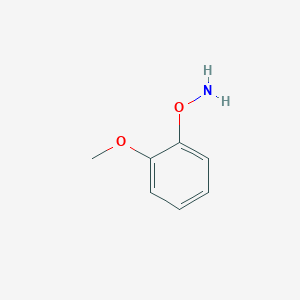![molecular formula C12H10N4O2 B1454923 Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate CAS No. 194865-52-6](/img/structure/B1454923.png)
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
概要
説明
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a derivative of quinoline . Quinoline is an important N-containing organic heterocyclic aromatic compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is frequently used in the pharmaceutical industry .
Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The specific molecular structure of this compound is not provided in the search results.Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach, and Povarov reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The specific physical and chemical properties of this compound are not provided in the search results.科学的研究の応用
Antimicrobial Activity : A study demonstrated the antimicrobial potential of novel Hantzsch 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines bearing the tetrazolo[1,5-a]quinoline moiety. These compounds showed promising in vitro activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Ladani et al., 2011).
Synthesis of New Derivatives : Another study focused on the synthesis of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives. These new derivatives exhibited significant antibacterial and antifungal activity, which could be valuable for pharmaceutical applications (Kategaonkar et al., 2010).
Nano-ZnO Catalysis : Research involving the use of nano-ZnO catalysis for the synthesis of new tetrazolo[1,5-a]quinoline-based derivatives showed that these compounds could be potential candidates for pharmaceutical applications. The study highlights the role of nano-catalysts in facilitating efficient synthesis processes (Aghaalizadeh & Nasiri, 2018).
Anti-inflammatory and Antibacterial Agents : Tetrazolo[1,5-a]quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some of these compounds were found to be as effective as indomethacin in animal models of inflammation (Bekhit et al., 2004).
Photodiode Applications : In a different application, a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and studied for its potential in photodiode applications. The compound exhibited remarkable optical behavior, suggesting its use in manufacturing organic photodiodes (Elkanzi et al., 2020).
Safety and Hazards
While the specific safety and hazards of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results, it’s important to note that researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .
作用機序
Target of Action
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate and its derivatives have been found to exhibit significant antimicrobial activity . The primary targets of this compound are various microbial strains, including Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and two fungi, Candida albicans and Aspergillus niger . These microorganisms play crucial roles in causing various infections in humans.
Mode of Action
The tetrazole group, which is considered as a carboxylic group pharmacophore, possesses a wide range of biological activities .
Biochemical Pathways
It is known that tetrazoles and their derivatives can influence a broad spectrum of biological activities .
Result of Action
The result of the action of this compound is the inhibition of the growth of various microbial strains . Some of the tested compounds showed significant antimicrobial activity .
生化学分析
Biochemical Properties
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit protein kinase CK2, an enzyme involved in cell growth and survival . This inhibition can lead to the modulation of various cellular processes, including apoptosis and cell cycle regulation. Additionally, this compound interacts with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapy. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, inhibiting their activity. For example, its interaction with protein kinase CK2 results in the inhibition of this enzyme, which in turn affects downstream signaling pathways involved in cell growth and survival . Additionally, this compound can bind to DNA, interfering with the transcription process and leading to altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that this compound can induce sustained changes in cellular metabolism and function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, including damage to vital organs and disruption of normal cellular processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that can exert biological effects. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action. The activity of this compound is influenced by its subcellular localization, as it can affect processes such as gene expression and cellular respiration .
特性
IUPAC Name |
ethyl tetrazolo[1,5-a]quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)16-11(9)13-14-15-16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSQLOHUACETQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N3C1=NN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


